![molecular formula C24H24N2O3 B5511429 1-(2-methoxyphenyl)-4-(2-phenoxybenzoyl)piperazine](/img/structure/B5511429.png)
1-(2-methoxyphenyl)-4-(2-phenoxybenzoyl)piperazine
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Overview
Description
1-(2-methoxyphenyl)-4-(2-phenoxybenzoyl)piperazine, also known as MPBP, is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential use in scientific research due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-4-(2-phenoxybenzoyl)piperazine involves its binding to the 5-HT1A receptor, which is a G protein-coupled receptor. This binding activates a signaling cascade that leads to the inhibition of adenylyl cyclase and the opening of potassium channels. This results in the hyperpolarization of neurons and the inhibition of neurotransmitter release, leading to a decrease in neuronal activity.
Biochemical and Physiological Effects
1-(2-methoxyphenyl)-4-(2-phenoxybenzoyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce anxiety and stress in animal models, as well as to decrease food intake and body weight. 1-(2-methoxyphenyl)-4-(2-phenoxybenzoyl)piperazine has also been shown to have cardiovascular effects, including the reduction of blood pressure and heart rate.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-methoxyphenyl)-4-(2-phenoxybenzoyl)piperazine in lab experiments is its selectivity for the 5-HT1A receptor, which allows for the specific investigation of this receptor's role in various physiological processes. However, one limitation of using 1-(2-methoxyphenyl)-4-(2-phenoxybenzoyl)piperazine is its potential for off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of 1-(2-methoxyphenyl)-4-(2-phenoxybenzoyl)piperazine in scientific research. One area of interest is the investigation of its potential therapeutic effects in the treatment of anxiety, depression, and other psychiatric disorders. Another area of interest is the development of more selective and potent compounds that can be used to investigate the role of the 5-HT1A receptor in greater detail. Finally, the use of 1-(2-methoxyphenyl)-4-(2-phenoxybenzoyl)piperazine in combination with other compounds may provide new insights into the complex interactions between different neurotransmitter systems in the brain.
Synthesis Methods
The synthesis of 1-(2-methoxyphenyl)-4-(2-phenoxybenzoyl)piperazine involves the reaction of 2-methoxyphenylpiperazine with 2-phenoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure 1-(2-methoxyphenyl)-4-(2-phenoxybenzoyl)piperazine.
Scientific Research Applications
1-(2-methoxyphenyl)-4-(2-phenoxybenzoyl)piperazine has been used in scientific research as a tool to investigate the role of serotonin receptors in the brain. It has been shown to bind selectively to the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(2-methoxyphenyl)-4-(2-phenoxybenzoyl)piperazine has also been used to study the effects of serotonin on the cardiovascular system, as well as its role in the regulation of appetite and body weight.
properties
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(2-phenoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-28-23-14-8-6-12-21(23)25-15-17-26(18-16-25)24(27)20-11-5-7-13-22(20)29-19-9-3-2-4-10-19/h2-14H,15-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXVJSBAMYUVFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Methoxyphenyl)piperazin-1-yl](2-phenoxyphenyl)methanone |
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